molecular formula C19H14ClN3O4 B2375681 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 931042-89-6

1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

カタログ番号: B2375681
CAS番号: 931042-89-6
分子量: 383.79
InChIキー: JYMRIWNQVRYQSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide ( 931042-89-6) is a specialty chemical with a molecular formula of C19H14ClN3O4 and a molecular weight of 383.78 g/mol . This complex organic compound features a 6-oxo-1,6-dihydropyridine core, a pharmacologically significant scaffold known for its diverse biological properties . The structure is further elaborated with a 2-chlorobenzyl group at the N1 position and a 3-nitrophenyl carboxamide moiety at the 3-position, creating a twisted molecular architecture that can influence its crystal packing and intermolecular interactions through N-H···O hydrogen bonds, as observed in closely related analogues . The presence of both electron-withdrawing chlorine and nitro substituents on the aromatic rings is a key structural feature, often associated with enhanced biological activity in agrochemical and pharmaceutical research . This compound is of high interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. Published literature indicates that related structures are investigated for their potential to inhibit key enzymatic pathways . The product is listed with available quantities for research purposes . This chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-17-7-2-1-4-13(17)11-22-12-14(8-9-18(22)24)19(25)21-15-5-3-6-16(10-15)23(26)27/h1-10,12H,11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRIWNQVRYQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic derivative belonging to the dihydropyridine class. This compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its structure features a dihydropyridine ring, chlorophenyl groups, and a carboxamide functional group, which contribute to its diverse pharmacological properties.

  • IUPAC Name : 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Molecular Formula : C19H16ClN3O3
  • Molecular Weight : 373.80 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways and modulating the activity of neurotransmitters.

Antimicrobial Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit potent antimicrobial properties. The compound's effectiveness was evaluated through:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives were reported to be as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Activity Against
10.22Staphylococcus aureus
20.25Staphylococcus epidermidis

Cytotoxicity and Antitumor Activity

In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of intracellular calcium levels and activation of caspases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in experimental models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of several dihydropyridine derivatives, including the target compound. Results indicated significant inhibition zones against multiple bacterial strains, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and colon cancer cells .

科学的研究の応用

Medicinal Chemistry

The compound's structural attributes make it a candidate for developing new therapeutic agents. Its dihydropyridine core is known for its pharmacological properties, particularly in cardiovascular and anti-inflammatory therapies.

Antihypertensive Activity

Dihydropyridines are widely recognized for their use as calcium channel blockers. Research indicates that derivatives of the dihydropyridine structure can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. Case studies have shown that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant antihypertensive effects in animal models .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The nitrophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that related compounds could induce apoptosis in various cancer cell lines, suggesting a promising avenue for developing anticancer drugs .

Materials Science

The unique structural properties of 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide also lend themselves to applications in materials science.

Crystal Engineering

The compound has been studied for its crystal packing and hydrogen bonding interactions, which are critical for developing new materials with specific properties. Research has shown that the crystal structure exhibits a three-dimensional network stabilized by hydrogen bonds between NH groups and carbonyl oxygen atoms . This information is crucial for designing materials with tailored mechanical and thermal properties.

Hydrogen Bond Geometry D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N1—H1⋯O1 i0.861.932.793 (3)177
N2—H2⋯O2 ii0.862.082.926 (3)166

Biological Research

The biological implications of this compound extend beyond pharmacology into biochemical research.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways related to cardiovascular diseases and cancer . These findings suggest that 1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could be explored further for its enzyme-inhibiting properties.

類似化合物との比較

BG16148 (1-[(2-Chlorophenyl)methyl]-N-(3-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

  • Core Structure : Shares the same 6-oxo-1,6-dihydropyridine backbone.
  • Substituents : Differs in the carboxamide group (3-methylphenyl vs. 3-nitrophenyl).
  • Molecular Weight: BG16148 has a molecular weight of 352.8142 g/mol , while the target compound’s nitro group increases its molecular weight to approximately 383.81 g/mol (calculated). Solubility: The nitro group may reduce aqueous solubility due to increased hydrophobicity, whereas BG16148’s methyl group offers moderate lipophilicity .

1-Benzyl-N-(3-(Cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8 in )

  • Core Structure: Pyridine instead of pyridazinone.
  • Substituents : Cyclopropylcarbamoyl group at the phenyl ring vs. nitro group.
  • Implications :
    • The cyclopropylcarbamoyl group may enhance metabolic stability compared to the nitro group, which is prone to reduction in vivo.
    • Synthesis: Both compounds use similar coupling strategies, but compound 8 employs a cyclopropylamine derivative, requiring controlled reaction temperatures (0°C) .

Tradipitant (3,5-Bis(trifluoromethyl)phenylmethyl-triazolylpyridine Derivative)

  • Core Structure : Triazole-pyridine hybrid vs. dihydropyridine.
  • Substituents : Trifluoromethyl groups increase lipophilicity and bioavailability compared to the target compound’s nitro group.
  • Implications : Tradipitant’s trifluoromethyl groups enhance blood-brain barrier penetration, whereas the nitro group may limit CNS activity due to polarity .

Physicochemical and Pharmacokinetic Comparison

Compound Name Core Structure Substituents (R1/R2) Molecular Weight (g/mol) Key Properties
Target Compound Dihydropyridine 2-Cl-benzyl / 3-NO₂-phenyl ~383.81 High polarity, potential metabolic instability
BG16148 Dihydropyridine 2-Cl-benzyl / 3-Me-phenyl 352.81 Moderate lipophilicity, improved solubility
Compound 8 Dihydropyridine Benzyl / Cyclopropylcarbamoyl Not reported Enhanced metabolic stability
Tradipitant Triazole-pyridine CF₃-phenyl / Pyridinyl Not reported High lipophilicity, CNS penetration

Q & A

Q. Optimization strategies :

  • Use HATU/DIPEA coupling agents for efficient amide bond formation (common in carboxamide synthesis) .
  • Control reaction temperature (e.g., 0°C for sensitive intermediates) to minimize side reactions .
  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Q. Key techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.0–8.5 ppm for nitrophenyl groups) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Data interpretation : Cross-reference spectral data with structurally similar dihydropyridine derivatives to validate assignments .

Advanced: How can molecular docking studies be designed to evaluate this compound’s potential as a fibroblast growth factor (FGF) inhibitor?

Q. Methodology :

  • Target selection : Use crystallographic FGF1 structures (PDB ID: e.g., 1FGI) for docking .
  • Software tools : Employ AutoDock Vina or Schrödinger Suite with parameters optimized for ligand flexibility.
  • Validation : Compare binding energies (ΔG) and poses with known inhibitors (e.g., dovitinib) to assess competitive binding .

Q. Key metrics :

  • Low binding energy (e.g., < -8 kcal/mol) suggests strong affinity.
  • Hydrogen bonding with active-site residues (e.g., Asp-106 in FGF1) enhances inhibitory potential .

Advanced: How can structural contradictions between computational models and crystallographic data be resolved?

Q. Strategies :

  • Refinement with SHELXL : Adjust occupancy and thermal parameters for disordered regions using high-resolution X-ray data .
  • Molecular dynamics simulations : Validate stability of docked poses under physiological conditions (e.g., 310 K, 1 atm) .
  • Electron density maps : Overlay ORTEP-III -generated models with experimental maps to resolve ambiguities (e.g., nitro group orientation) .

Advanced: What experimental approaches are used to analyze the compound’s stability under varying pH and temperature conditions?

Q. Protocols :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; analyze degradation via LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation using UV-Vis spectroscopy .

Data interpretation : Compare degradation products with synthetic standards to identify instability pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Q. Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 3-nitrophenyl with sulfonamide groups) and test bioactivity .
  • Biological assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) .
    • Antimicrobial : Broth microdilution for MIC determination .
  • Statistical analysis : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。